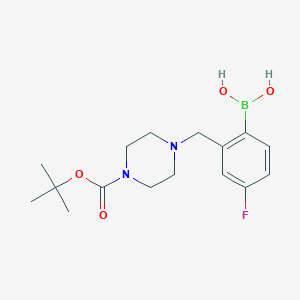

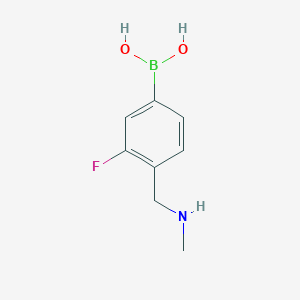

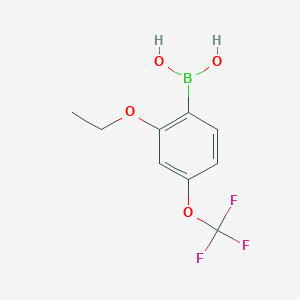

3-Fluoro-4-((methylamino)methyl)phenylboronic acid

説明

3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a chemical compound that is used as an intermediate in pharmaceutical synthesis . It is part of the boronic acids family, which are important chemical building blocks employed in cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids like this compound often involves the use of pinacol boronic esters . Protodeboronation, a process that is not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

Boronic acids, including this compound, are known to reversibly bind diol functional groups . They are used in various chemical reactions, including the Suzuki coupling , Ruthenium-catalyzed arylation reactions , and the synthesis of amino-trimethoxyphenyl-aryl thiazoles .科学的研究の応用

Recognition and Transfer of Compounds

- Selective Recognition : A study by Sawada et al. (2000) found that self-assembled aggregates of a fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can recognize specific hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid. These aggregates facilitate the transfer of such compounds from aqueous solutions to organic media.

Synthesis and Chemical Properties

- Synthesis and Application in Sensing : Bao et al. (2021) in their study published in Materials Chemistry Frontiers synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA) for enzyme-free glucose sensing at physiological conditions (Bao et al., 2021).

- Crystal Structures and Biological Activity : Adamczyk-Woźniak et al. (2013) described the synthesis of highly biologically active 3-piperazine-bisbenzoxaborole and its fluorine analog, including phenylboronic acids analogs. The unique molecular architectures of these compounds were determined by X-ray measurements, suggesting potential biological applications (Adamczyk-Woźniak et al., 2013).

Spectroscopic Studies

- Infrared, Raman, and Surface-Enhanced Raman Spectroscopy : Piergies et al. (2013) conducted systematic spectroscopic studies using Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) on fluoro and formyl analogues of phenylboronic acids, including 3-fluorophenylboronic acid. This study provided insights into the adsorption modes and the influence of substituent type and position on these acids (Piergies et al., 2013).

Optical Modulation

- Optical Modulation in Carbon Nanotubes : A study by Mu et al. (2012) explored the use of phenyl boronic acids, including fluorophenylboronic acid derivatives, for optical modulation in single-walled carbon nanotubes. This research demonstrated a clear link between the molecular structure of boronic acids and the photoluminescence quantum yield, indicating potential applications in nanotechnology and materials science (Mu et al., 2012).

Therapeutic Applications

- Antifungal Activity : Borys et al. (2019) investigated the antifungal activity of 2-formylphenylboronic acid and its fluoro-substituted analogs, revealing significant activity against various fungal strains. The study highlighted the role of tautomeric equilibrium and fluorine substituent position in enhancing antifungal properties (Borys et al., 2019).

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to interact with proteins and enzymes that have diol-containing residues .

Mode of Action

Boronic acids are known to form reversible covalent complexes with diols, a functional group present in many biological molecules . This allows them to interact with various biological targets. In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic group to a transition metal .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals .

Pharmacokinetics

It’s important to note that boronic acids are generally considered to be relatively stable and environmentally benign .

Result of Action

In the context of suzuki-miyaura cross-coupling reactions, boronic acids enable the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of boronic acids. For instance, the rate of hydrolysis of boronic acids can be influenced by pH, and these compounds are only marginally stable in water . Therefore, the action environment can significantly impact the behavior and efficacy of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid.

特性

IUPAC Name |

[3-fluoro-4-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10/h2-4,11-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMKRRPJRFKQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CNC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)